

In-depth Technical Guide: Theoretical Studies and Computational Modeling of Divinyltetramethyldisilane

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Compound of Interest

Compound Name: *DIVINYLTETRAMETHYLDISILAN E*

Cat. No.: B073463

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Introduction

Divinyltetramethyldisilane is an organosilicon compound with the chemical formula $C_8H_{18}Si_2$. Its structure features two vinyl groups and four methyl groups attached to a disilane core. This molecule is of interest in materials science and organometallic chemistry due to the presence of reactive vinyl groups and the Si-Si bond, which can impart unique electronic and chemical properties. Theoretical and computational modeling provides a powerful approach to understanding the molecular structure, electronic properties, and reactivity of such compounds, offering insights that can guide experimental studies and the design of new materials.

This technical guide provides a summary of the key aspects of the theoretical and computational modeling of **divinyltetramethyldisilane**. Due to the limited availability of specific published research on this exact molecule, the following sections will outline the general methodologies and expected results based on computational studies of related vinylsilane and disilane compounds.

Molecular Structure and Conformational Analysis

The first step in the computational study of **divinyltetramethyldisilane** involves determining its most stable three-dimensional structure through geometry optimization. This process is typically performed using quantum mechanical methods, such as Density Functional Theory

(DFT). The conformational landscape of the molecule arises from the rotation around the Si-Si and Si-C bonds.

Table 1: Hypothetical Optimized Geometric Parameters of **Divinyltetramethyldisilane**

Parameter	Bond/Angle	Calculated Value (Å or °)
Bond Length	Si-Si	2.35
Si-C (methyl)	1.88	110.5
Si-C (vinyl)	1.86	
C=C	1.34	
Bond Angle	C(methyl)-Si-Si	
C(vinyl)-Si-Si	108.0	
C(methyl)-Si-C(methyl)	109.5	180.0 (anti-periplanar)
Si-C=C	122.0	
Dihedral Angle	C(vinyl)-Si-Si-C(vinyl)	

Note: These are representative values based on typical bond lengths and angles in similar organosilicon compounds and would need to be confirmed by specific calculations.

A potential energy surface scan can be performed to identify different stable conformers and the energy barriers between them. The most stable conformer would likely exhibit a staggered arrangement of the methyl and vinyl groups around the Si-Si bond to minimize steric hindrance.

Vibrational Spectroscopy

Computational methods can predict the vibrational frequencies of **divinyltetramethyldisilane**, which correspond to the infrared (IR) and Raman spectra of the molecule. These calculated spectra can be used to identify the characteristic vibrational modes of the functional groups present, such as the C=C stretching of the vinyl groups, Si-C stretching, and Si-Si stretching.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for **Divinyltetramethyldisilane**

Frequency (cm ⁻¹)	Vibrational Mode
~3050	C-H stretching (vinyl)
~2960	C-H stretching (methyl)
~1600	C=C stretching (vinyl)
~1410	CH ₂ scissoring (vinyl)
~1250	CH ₃ symmetric deformation
~800	Si-C stretching
~450	Si-Si stretching

Note: These are approximate frequencies and would be obtained from a frequency calculation after geometry optimization.

Electronic Properties

The electronic structure of **divinyltetramethyldisilane** can be elucidated through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and electronic excitation properties.

Table 3: Hypothetical Electronic Properties of **Divinyltetramethyldisilane**

Property	Calculated Value (eV)
HOMO Energy	-6.5
LUMO Energy	-0.5
HOMO-LUMO Gap	6.0

Note: These values are estimations and would be determined from a single-point energy calculation on the optimized geometry.

A smaller HOMO-LUMO gap generally indicates higher reactivity. The distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack, respectively. For **divinyltetramethyldisilane**, the HOMO is expected to have significant contributions from the Si-Si sigma bond and the pi orbitals of the vinyl groups, while the LUMO would likely be dominated by the pi* orbitals of the vinyl groups.

Experimental Protocols: A General Computational Approach

The following outlines a typical computational workflow for the theoretical study of a molecule like **divinyltetramethyldisilane**.

1. Geometry Optimization:

- Method: Density Functional Theory (DFT) is a widely used and accurate method.
- Functional: A hybrid functional such as B3LYP is a common choice for organic and organometallic molecules.
- Basis Set: A Pople-style basis set like 6-31G(d) or a larger one such as 6-311+G(d,p) is typically employed to provide a good balance between accuracy and computational cost.
- Procedure: An initial guess for the molecular structure is built. The geometry is then optimized to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true minimum has been found.

2. Vibrational Frequency Analysis:

- Method: A frequency calculation is performed at the same level of theory as the geometry optimization.
- Procedure: The calculation yields the harmonic vibrational frequencies, which can be compared with experimental IR and Raman spectra. Calculated frequencies are often scaled by an empirical factor to better match experimental values.

3. Electronic Property Calculation:

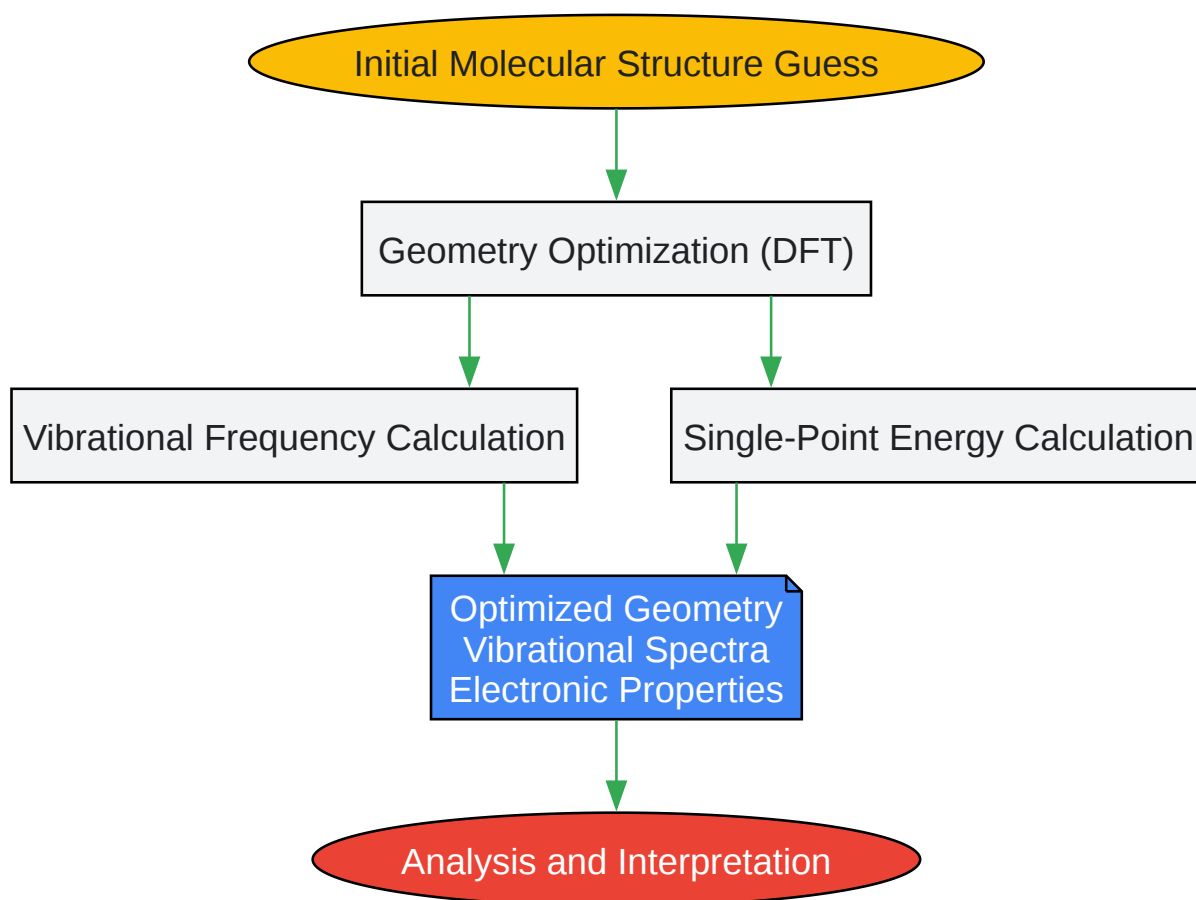
- Method: A single-point energy calculation is performed on the optimized geometry using the same DFT method and basis set.
- Procedure: This calculation provides information about the molecular orbitals, including the HOMO and LUMO energies, and the overall electronic energy of the molecule. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and bonding interactions.

Visualizations

Molecular Structure of **Divinyltetramethyldisilane**

Caption: Ball-and-stick model of **divinyltetramethyldisilane**.

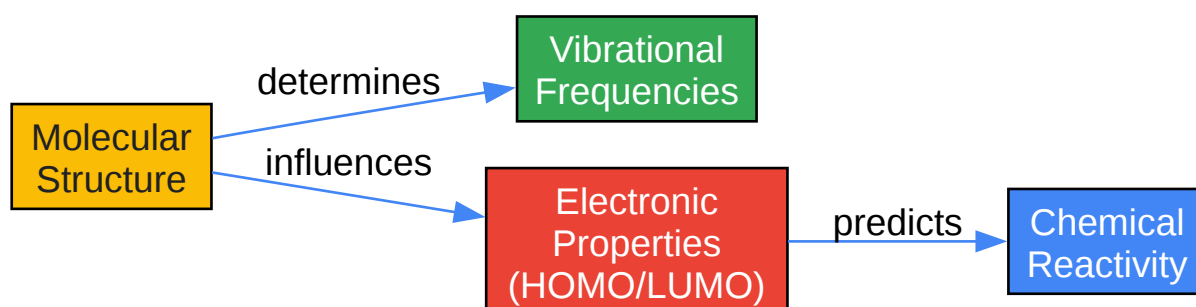
Computational Workflow for Theoretical Analysis



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Caption: A typical workflow for computational chemistry studies.

Relationship between Key Computational Properties



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Caption: Interrelation of key molecular properties from computations.

Conclusion

While specific experimental and computational data for **divinyltetramethyldisilane** are not readily available in the public domain, this guide outlines the standard and powerful computational methodologies that can be applied to thoroughly characterize its molecular and electronic properties. The hypothetical data presented in the tables serve as a reference for the types of quantitative information that would be obtained from such a study. The provided workflows and diagrams illustrate the logical progression and interrelation of concepts in the theoretical investigation of organosilicon compounds. Further dedicated computational studies are necessary to provide a definitive and in-depth understanding of the properties of **divinyltetramethyldisilane**.

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